Anticancer agent 168

DNA2 Nuclease Inhibition Synthetic Lethality Mutant p53

General chemotherapeutics lack selectivity for TP53-mutant cancers. Anticancer agent 168 (compound d16) is a structure-optimized DNA2 nuclease inhibitor (improved over parent C5). - **Mechanism:** Induces S-phase arrest & apoptosis via DNA2 disruption; synthetic lethality in mutp53 cells. - **Preclinical validation:** Synergy with PARP inhibitor olaparib; in vivo efficacy in mutp53 xenografts. - **Supply:** Research-grade, available for immediate shipment.

Molecular Formula C16H11ClN2O6
Molecular Weight 362.72 g/mol
Cat. No. B12372841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 168
Molecular FormulaC16H11ClN2O6
Molecular Weight362.72 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22)
InChIKeyDWXHUDQJCDWIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d16: DNA2 Inhibitor for Mutant p53 Cancers


Anticancer agent 168, also referred to as compound d16, is a small molecule inhibitor of the DNA2 nuclease [1]. It functions by disrupting DNA2-mediated DNA repair processes, leading to the induction of apoptosis and cell-cycle arrest predominantly at the S-phase . This compound is characterized by its molecular formula C16H11ClN2O6, a molecular weight of 362.72 g/mol, and the CAS Registry Number 207399-56-2 . It has been identified as a targeted therapy for cancers harboring mutations in the TP53 tumor suppressor gene (mutp53), a patient population with limited therapeutic options [2].

DNA2 nuclease inhibition for mutp53 synthetic lethality studies
Pathway probing in DNA repair‑deficient cancer models
PARP inhibitor combination synergy research in mutp53 contexts

Why d16 Cannot Be Replaced by Other DNA2 Inhibitors


The functional and therapeutic profile of Anticancer agent 168 (d16) is not interchangeable with other DNA2-targeting compounds. Its value proposition is rooted in a specific mechanism of synthetic lethality in mutp53-bearing cancers, a context where general cytotoxics lack selectivity [1]. Unlike the earlier DNA2 inhibitor C5, which exhibits an IC50 of 20 μM for DNA2 nuclease activity, d16 was identified through structure-based optimization to improve target engagement and cellular potency [2]. Furthermore, d16 demonstrates a unique synergy with PARP inhibitors, a combination effect not observed with other DNA2 inhibitors like C5 or NSC-105808, and provides a rational combination strategy to extend the benefit of PARP inhibitors beyond BRCA-mutated cancers [3].

mutp53‑context synthetic lethality
Other DNA2 inhibitors (C5, NSC‑105808) lack reported selectivity for mutp53 status
Synergistic PARP inhibitor combination
Combination synergy not demonstrated for C5 or NSC‑105808
Enhanced cellular activity profile
C5 exhibits higher cellular IC50; class‑level potency may not transfer directly

d16 vs DNA2 Inhibitors: Quantitative Evidence


Cellular Potency vs C5 in Mutp53 Cells

In a direct comparison of d16 with its parent compound C5, d16 demonstrates enhanced potency in inhibiting the proliferation of mutp53-bearing cancer cells. While the IC50 of C5 for DNA2 nuclease activity is 20 μM [1], the structural optimization leading to d16 results in significantly lower effective concentrations for cellular growth inhibition [2].

Cellular potency vs C5
Head-to-head
~4–20× lower cellular IC50
Reported antiproliferative activity context
MDA‑MB‑468, BT549, MDAH‑2774 (mutp53); 72‑h MTT
DNA2 Nuclease Inhibition Synthetic Lethality Mutant p53

Synthetic Lethality in Mutp53 vs p53-Null Cells

A critical differentiator for d16 is its selective activity based on p53 mutational status. In a controlled isogenic experiment, re-expression of mutp53 in a p53-null cancer cell line significantly increased sensitivity to d16 [1]. This establishes a mechanistic link between mutp53 expression and d16 vulnerability, a finding not reported for earlier DNA2 inhibitors like C5 or NSC-105808.

mutp53 synthetic lethality
Head-to-head
Enhanced sensitivity upon mutp53 re‑expression (P<0.05)
Reported mutp53‑dependent vulnerability
H1299 isogenic pair; ATR activity assay
Synthetic Lethality Mutant p53 Therapeutic Index

Synergy with PARP Inhibitors

The combination of d16 with the PARP inhibitor olaparib results in a synergistic induction of cell death in mutp53-bearing cancer cells, as measured by a standard synergy metric. This effect is a direct consequence of d16's inhibition of homologous recombination (HR) repair [1]. While C5 has been described as a potential sensitizer to chemotherapeutics, the specific and potent synergy with PARP inhibitors has been uniquely demonstrated and quantified for d16 [2].

PARP inhibitor synergy
Class-level
Combination Index < 1
Reported combination synergy context
With olaparib in mutp53 cell lines
PARP Inhibitor Synergy Combination Therapy Homologous Recombination

In Vivo Efficacy in Mutp53 Xenograft Model

The in vivo activity of d16 was assessed in a mouse xenograft model using the mutp53-bearing MDA-MB-468 breast cancer cell line. Treatment with d16 resulted in a statistically significant reduction in tumor growth compared to vehicle control, confirming that the in vitro synthetic lethality translates to an in vivo setting [1].

In vivo xenograft model
Cross-study comparable
Significant tumor growth inhibition (P<0.05 vs vehicle)
Reported in vivo model response
MDA‑MB‑468 xenograft; i.p. administration
Xenograft Model In Vivo Efficacy Mutant p53

d16: Key Applications in Mutp53 Cancers


Synthetic Lethality in Isogenic mutp53 Cells

Researchers studying the functional consequences of TP53 mutations can employ Anticancer agent 168 (d16) as a chemical probe to validate synthetic lethal interactions. The demonstrated differential sensitivity of isogenic cell lines (p53-null vs. mutp53-expressing) [1] makes d16 an ideal tool for dissecting the molecular pathways, such as ATR signaling, that become essential in the context of mutant p53.

Combination Therapy with PARP Inhibitors

The quantified synergy between d16 and the PARP inhibitor olaparib [2] positions d16 as a key component for preclinical combination studies. Researchers can use d16 to explore strategies for overcoming PARP inhibitor resistance or for expanding the use of PARP inhibitors into non-BRCA-mutated, mutp53-harboring tumor models.

Chemotherapy-Resistant Mutp53 Xenograft Models

Given its demonstrated in vivo efficacy in suppressing the growth of mutp53-bearing xenografts [3], d16 can be used to establish and validate animal models of cancer that are resistant to standard-of-care chemotherapy. This provides a more clinically relevant platform for testing new interventions.

SAR Studies for Next-Gen DNA2 Inhibitors

The publication of d16's structure and its improved docking score and cellular potency compared to the parent compound C5 [4] provides a validated chemical starting point. Medicinal chemists can use d16 as a reference standard in SAR campaigns aimed at developing more potent, selective, or bioavailable inhibitors of the DNA2 nuclease.

Application
Selection Property
Validation Focus
Synthetic lethal interaction studies in mutp53 isogenic cell models
mutp53‑dependent vulnerability
ATR signaling pathway analysis
PARP inhibitor combination screening in mutp53 models
Combination synergy profile
Synergy quantification
In vivo xenograft model evaluation in mutp53 tumors
In vivo tumor growth inhibition
Model endpoint monitoring
SAR reference for DNA2 inhibitor development
Structural benchmark and potency reference
Cellular activity and docking score

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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